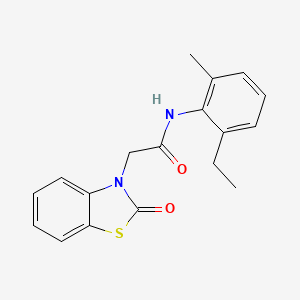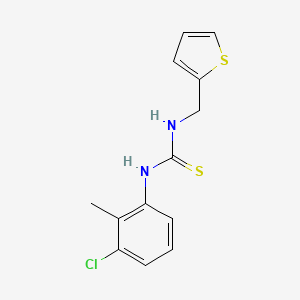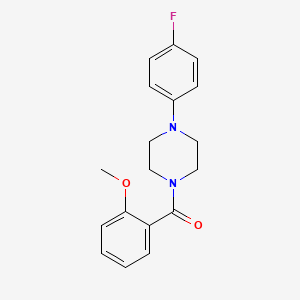![molecular formula C22H17NO2 B5852975 N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide, commonly known as 4-Me-MABP, is a synthetic compound that belongs to the class of benzamide derivatives. It is a psychoactive substance that has gained popularity among the research community due to its potential applications in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 4-Me-MABP involves the inhibition of the reuptake of serotonin by the serotonin transporter. This leads to an increase in the extracellular concentration of serotonin, which is responsible for the psychoactive effects of the compound. Additionally, it has been found to have a weak affinity for the dopamine transporter, which may contribute to its potential applications in the treatment of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Me-MABP include an increase in the extracellular concentration of serotonin and a decrease in the reuptake of dopamine. This leads to a range of psychoactive effects, including euphoria, increased sociability, and enhanced cognitive function. However, it is important to note that the long-term effects of 4-Me-MABP on the brain and body are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Me-MABP in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. Additionally, its potential applications in the treatment of mood disorders and addiction make it a promising candidate for further research. However, one limitation of using 4-Me-MABP is its potential for abuse, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on 4-Me-MABP. One area of interest is its potential applications in the treatment of addiction, particularly in the context of opioid addiction. Additionally, further research is needed to fully understand the long-term effects of the compound on the brain and body. Finally, there is a need for more research on the potential therapeutic applications of 4-Me-MABP, particularly in the treatment of mood disorders such as depression and anxiety.
Conclusion:
In conclusion, 4-Me-MABP is a synthetic compound that has gained popularity among the research community due to its potential applications in the field of neuroscience. Its high affinity for the serotonin transporter and potential applications in the treatment of mood disorders and addiction make it a promising candidate for further research. However, it is important to note that the long-term effects of the compound on the brain and body are not yet fully understood, and caution should be exercised when using it in lab experiments.
Synthesemethoden
The synthesis of 4-Me-MABP involves the reaction of 4-methylbenzoic acid with thionyl chloride to produce 4-methylbenzoyl chloride. The resulting compound is then reacted with 4-(1-benzofuran-2-yl)aniline in the presence of a base to yield N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Me-MABP has been studied extensively for its potential applications in the field of neuroscience. It has been found to have a high affinity for the serotonin transporter and acts as a serotonin releasing agent. This makes it a potential candidate for the treatment of mood disorders such as depression and anxiety. Additionally, it has been shown to have potential applications in the treatment of addiction and as a cognitive enhancer.
Eigenschaften
IUPAC Name |
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-15-6-8-17(9-7-15)22(24)23-19-12-10-16(11-13-19)21-14-18-4-2-3-5-20(18)25-21/h2-14H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERGHBLZMQIOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)


![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)


![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)



